molecular formula C21H22N2O3S B2903340 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 324538-62-7

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2903340
CAS No.: 324538-62-7
M. Wt: 382.48
InChI Key: YAYCXHMPRWTGOV-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group at the 4-position of the thiazole ring and a dimethoxybenzamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Future Directions

The future directions in the research of thiazole derivatives involve the design and structure–activity relationship of bioactive molecules . The development of recently developed 2,4-disubstituted thiazole derivatives and their biological importance are areas of active research .

Preparation Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide can be compared with other similar thiazole derivatives:

    N-(4-(4-methylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide: This compound has a methyl group instead of an isopropyl group, which may result in different biological activities and potency.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-3,4-dimethoxybenzamide: The presence of a chlorine atom can enhance the compound’s antibacterial activity due to increased lipophilicity.

  • **N-(4-

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)17-12-27-21(22-17)23-20(24)16-9-10-18(25-3)19(11-16)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYCXHMPRWTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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